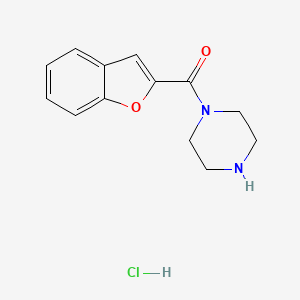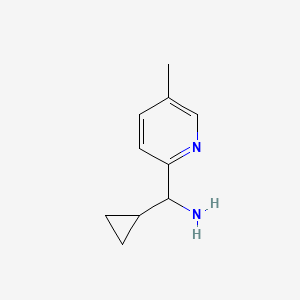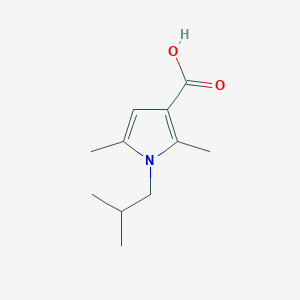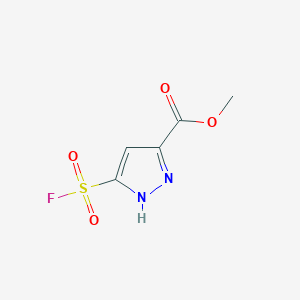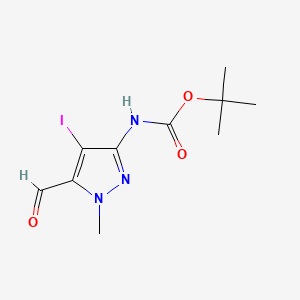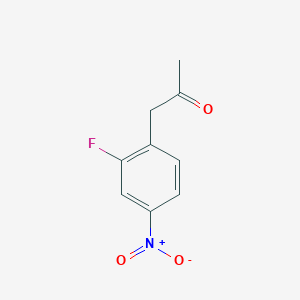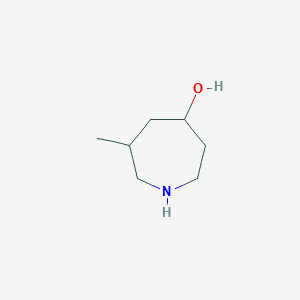
6-Methylazepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylazepan-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the sixth carbon of the azepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylazepan-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 6-methylhexan-1-amine, under acidic or basic conditions. The reaction typically proceeds through intramolecular nucleophilic substitution, leading to the formation of the azepane ring with the hydroxyl group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The compound is then purified through techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methylazepan-4-one.
Reduction: Formation of 6-methylazepan-4-amine.
Substitution: Formation of 6-methylazepan-4-chloride or 6-methylazepan-4-bromide.
Wissenschaftliche Forschungsanwendungen
6-Methylazepan-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methylazepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylazepan-4-ol: Similar structure but with the methyl group attached to the nitrogen atom instead of the sixth carbon.
Azepane: The parent compound without the hydroxyl and methyl groups.
6-Methylazepan-4-one: The oxidized form of 6-Methylazepan-4-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl group on the azepane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
6-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(9)2-3-8-5-6/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
BRTHDWOYSPJQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
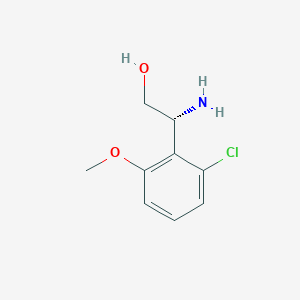
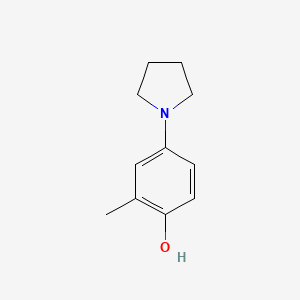
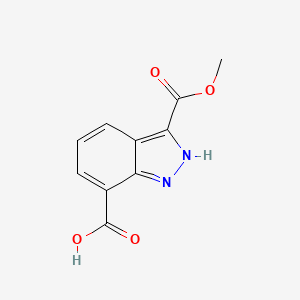
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
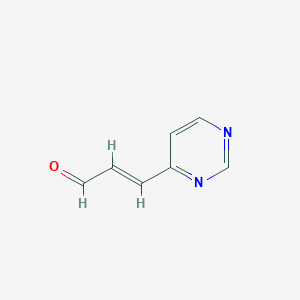
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
